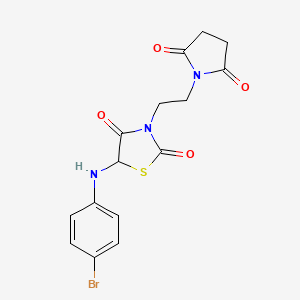
3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that contains both imidazole and oxazole rings The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxazole ring is a five-membered ring containing one nitrogen and one oxygen atom
Mecanismo De Acción
Target of Action
The primary targets of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in protein modification processes within the cell .
Mode of Action
It is believed to interact with its targets, potentially altering their function or activity
Biochemical Pathways
Given its targets, it may influence pathways related to protein modification
Result of Action
Given its targets, it may influence protein modification processes within the cell
Análisis Bioquímico
Biochemical Properties
It is known that imidazole, a component of this compound, is a key part of many biologically important molecules, including histidine, purine, and histamine . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Given the broad range of activities associated with imidazole derivatives, it is plausible that this compound could influence various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine typically involves the formation of the imidazole and oxazole rings through cyclization reactions. One common method involves the reaction of 1-methylimidazole with a suitable oxazole precursor under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole or oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole or oxazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and oxazole derivatives, which can have different functional groups attached to the rings, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-methyl-1H-imidazol-1-yl)phenyl)methanol
- 2-(1-methyl-1H-imidazol-2-yl)-ethanol
- (1-methyl-1H-imidazol-2-yl)(phenyl)methanol
Uniqueness
3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine is unique due to the presence of both imidazole and oxazole rings, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHMWEXUOMUSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NOC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/new.no-structure.jpg)

![N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2725909.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile](/img/structure/B2725910.png)


![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B2725917.png)
![(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725918.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)





